molecular formula C21H27NO3 B1389369 N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline CAS No. 1040690-16-1

N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline

Cat. No.: B1389369
CAS No.: 1040690-16-1
M. Wt: 341.4 g/mol
InChI Key: UXRSOWZBLMTWIY-UHFFFAOYSA-N
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Description

N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline is an organic compound with the molecular formula C21H27NO3. This compound is known for its unique structure, which includes a phenoxyethyl group and a tetrahydrofuran ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline typically involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 4-(tetrahydro-2-furanylmethoxy)aniline under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets. The phenoxyethyl group allows it to bind to certain enzymes or receptors, modulating their activity. The tetrahydrofuran ring enhances its stability and bioavailability. The exact pathways and targets are still under investigation, but it is believed to affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,6-Dimethylphenoxy)ethyl]aniline
  • N-[2-(2,6-Dimethylphenoxy)ethyl]-4-methoxyaniline
  • N-[2-(2,6-Dimethylphenoxy)ethyl]-4-ethoxyaniline

Uniqueness

N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(2,6-dimethylphenoxy)ethyl]-4-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-16-5-3-6-17(2)21(16)24-14-12-22-18-8-10-19(11-9-18)25-15-20-7-4-13-23-20/h3,5-6,8-11,20,22H,4,7,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRSOWZBLMTWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCNC2=CC=C(C=C2)OCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline
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N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline
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N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline
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N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline
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N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline
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N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline

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